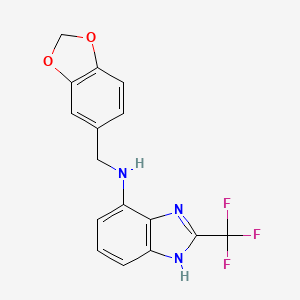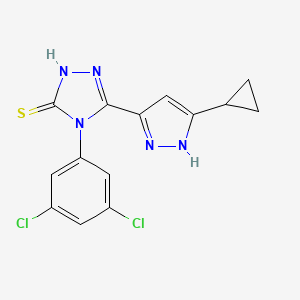![molecular formula C31H28ClN3S B11061260 4-(4-Chlorophenyl)-N~2~-(2-methylphenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide](/img/structure/B11061260.png)
4-(4-Chlorophenyl)-N~2~-(2-methylphenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Chlorophenyl)-N~2~-(2-methylphenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide is a complex organic compound with a unique structure that includes multiple aromatic rings and a diazacyclopenta[CD]azulene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-N~2~-(2-methylphenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide typically involves multiple steps, including the formation of the diazacyclopenta[CD]azulene core and the subsequent attachment of the chlorophenyl, methylphenyl, and carbothioamide groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale operations, and ensuring compliance with safety and environmental regulations. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-N~2~-(2-methylphenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogens, alkyl groups, or other functional groups to the aromatic rings.
Scientific Research Applications
4-(4-Chlorophenyl)-N~2~-(2-methylphenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or a diagnostic tool.
Industry: The compound could be used in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-N~2~-(2-methylphenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(4-Chlorophenyl)(2-methylphenyl)methanamine: A related compound with a simpler structure, used in various chemical applications.
4-Bromophenyl isocyanate: Another compound with a similar aromatic structure, used in different industrial applications.
Uniqueness
4-(4-Chlorophenyl)-N~2~-(2-methylphenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide stands out due to its complex structure and the presence of multiple functional groups, which provide a wide range of chemical reactivity and potential applications. Its unique diazacyclopenta[CD]azulene core differentiates it from simpler aromatic compounds and offers opportunities for novel research and development.
Properties
Molecular Formula |
C31H28ClN3S |
|---|---|
Molecular Weight |
510.1 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-(2-methylphenyl)-6-(4-methylphenyl)-1,4-diazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carbothioamide |
InChI |
InChI=1S/C31H28ClN3S/c1-20-10-12-23(13-11-20)28-25-8-5-6-18-34-27(22-14-16-24(32)17-15-22)19-35(31(25)34)29(28)30(36)33-26-9-4-3-7-21(26)2/h3-4,7,9-17,19H,5-6,8,18H2,1-2H3,(H,33,36) |
InChI Key |
BIHFBAOEPRIWHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C=C(N4C3=C2CCCC4)C5=CC=C(C=C5)Cl)C(=S)NC6=CC=CC=C6C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B11061189.png)
![Quinoline, 4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-methyl-](/img/structure/B11061190.png)
![4-(2,3-dimethoxyphenyl)-1-(furan-2-ylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11061193.png)
![1-(furan-2-ylmethyl)-4-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B11061196.png)
![ethyl 4-(3,4-dimethoxyphenyl)-2,5-dioxo-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate](/img/structure/B11061201.png)
![3-(2,4-Dichlorophenyl)-6-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11061210.png)
![3-(3,5-dichlorophenyl)-6-(1-methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11061217.png)
![3-(4-chloro-2-fluorophenyl)-6-[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11061218.png)
![4-[4-(Piperidin-1-ylcarbonyl)piperidin-1-yl]-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B11061221.png)
![3,9-diaza-1-azoniatricyclo[8.4.0.02,7]tetradeca-1(14),2(7),3,5,10,12-hexaen-8-one](/img/structure/B11061231.png)
![Ethyl [2-(methoxymethyl)-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl]acetate](/img/structure/B11061243.png)
![4-chloro-2-phenyl-5-[4-(2-phenylbutanoyl)piperazin-1-yl]pyridazin-3(2H)-one](/img/structure/B11061244.png)
